8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline scaffold. Key structural features include:
- 8-ethoxy substitution: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups .
- 5-[(3-fluorophenyl)methyl] substituent: The fluorinated benzyl group at position 5 modulates solubility and may influence selectivity for biological targets like G-protein-coupled receptors (GPCRs) or enzymes .
This compound belongs to the pyrazolo[4,3-c]quinoline family, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation (e.g., benzodiazepine receptors, toll-like receptors) .
Properties
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O/c1-2-31-20-10-11-23-21(13-20)25-22(15-30(23)14-16-4-3-5-19(27)12-16)24(28-29-25)17-6-8-18(26)9-7-17/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJYWWJPXMOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Quinoline ring construction: This step often involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization.
Introduction of substituents: The ethoxy, fluorobenzyl, and fluorophenyl groups can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This might reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of the target compound with analogs from the evidence:
Key Comparative Findings :
Substituent Effects on Pharmacokinetics :
- 8-ethoxy in the target compound improves metabolic stability compared to 8-methoxy analogs (e.g., ), as ethyl groups resist oxidative demethylation .
- Fluorine atoms at the 3- and 5-positions enhance bioavailability by reducing polar surface area and increasing membrane permeability .
Biological Activity Trends :
- NTR1 Agonism : The 7,8-dimethoxy analog () shows higher NTR1 affinity (EC₅₀ = 0.8 µM) than the target compound, likely due to methoxy groups facilitating hydrogen bonding with the receptor .
- Anticancer Potency : The 7,8-dimethoxy-3-(4-CH₃-phenyl) analog () exhibits stronger cytotoxicity (IC₅₀ = 1.2 µM vs. >10 µM for the target compound), suggesting methyl groups enhance hydrophobic interactions with cancer cell targets .
Synthetic Accessibility :
- The target compound’s 3-(4-fluorophenyl) and 5-(3-fluorobenzyl) groups are synthesized via Suzuki-Miyaura coupling and reductive amination, respectively, following protocols similar to .
- In contrast, 7,8-dimethoxy analogs (e.g., ) require additional oxidation steps, increasing synthetic complexity .
Research Implications
- Optimization Opportunities : Replacing the 8-ethoxy group with 8-fluoro (as in ) may balance lipophilicity and metabolic stability for CNS-targeted therapies.
- Unresolved Challenges : The role of 3-fluorophenyl vs. 4-fluorophenyl substitution at position 5 (e.g., vs. 18) in receptor selectivity requires further crystallographic analysis .
Biological Activity
8-Ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's IUPAC name is 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline. Its molecular formula is and it possesses a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H22F2N3O |
| Molecular Weight | 445.47 g/mol |
| CAS Number | 866589-86-8 |
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in inflammatory pathways, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This mechanism is significant in the context of anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that pyrazoloquinoline derivatives exhibit promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures inhibited cell proliferation in human cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has been shown to significantly inhibit lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophage cells, with an IC50 value comparable to established anti-inflammatory agents . This suggests potential use in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of pyrazoloquinoline derivatives against various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar pyrazoloquinolines, revealing that they effectively reduced iNOS and COX-2 levels in LPS-stimulated macrophages, highlighting their potential as therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A quantitative structure–activity relationship (QSAR) analysis identified key substituents that enhance its inhibitory effects on nitric oxide production and cytotoxicity profiles . For example:
| Substituent Position | Effect on Activity |
|---|---|
| Para-position | Increased inhibitory activity |
| Ortho-position | Decreased cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
